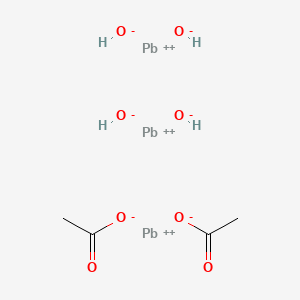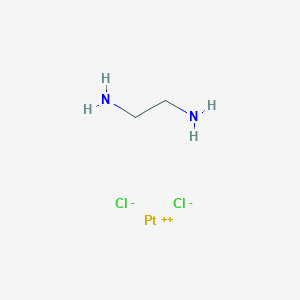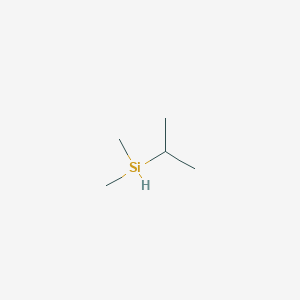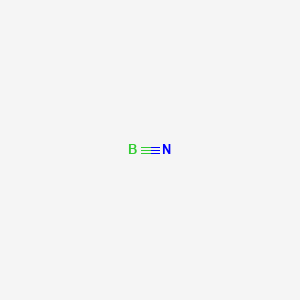
(-)-Menthyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Menthyl chloride is an organic compound derived from menthol, a naturally occurring substance found in peppermint and other mint oils. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-Menthyl chloride can be synthesized through the reaction of menthol with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where menthol is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to facilitate the formation of this compound, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of menthol with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅), which can also yield this compound along with by-products like phosphorous oxychloride (POCl₃).
Chemical Reactions Analysis
Types of Reactions
(-)-Menthyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the chloride ion is replaced by a nucleophile. For example, this compound can react with sodium hydroxide (NaOH) to form (-)-menthol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form menthene, an unsaturated hydrocarbon.
Oxidation and Reduction Reactions: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles like amines or thiols.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
Nucleophilic Substitution: (-)-Menthol, (-)-menthyl ethers, and other substituted derivatives.
Elimination: Menthene and other alkenes.
Oxidation and Reduction: Various oxidized or reduced forms of menthol derivatives.
Scientific Research Applications
(-)-Menthyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of chiral molecules.
Biology: Researchers use this compound to study the effects of chiral compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry.
Industry: this compound is used in the production of flavors, fragrances, and other consumer products.
Mechanism of Action
The mechanism of action of (-)-menthyl chloride primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chloride ion is displaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound’s reactivity is governed by the presence of the chloride leaving group and the steric and electronic properties of the menthyl moiety.
Comparison with Similar Compounds
Similar Compounds
Methyl chloride (CH₃Cl): A simpler alkyl chloride used in various industrial applications.
Ethyl chloride (C₂H₅Cl): Another alkyl chloride with similar reactivity but different physical properties.
Isopropyl chloride (C₃H₇Cl): An alkyl chloride with a branched structure, used in organic synthesis.
Uniqueness
(-)-Menthyl chloride is unique due to its chiral nature and the presence of the menthyl group, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of chiral compounds and in applications where stereochemistry is crucial.
Properties
CAS No. |
29707-60-6 |
|---|---|
Molecular Formula |
C10H19Cl |
Molecular Weight |
174.71 g/mol |
IUPAC Name |
(1R,2S,4S)-2-chloro-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 |
InChI Key |
OMLOJNNKKPNVKN-AEJSXWLSSA-N |
SMILES |
CC1CCC(C(C1)Cl)C(C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)Cl)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)Cl)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1alpha,2beta,5alpha)]-](/img/structure/B7799610.png)




![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)
